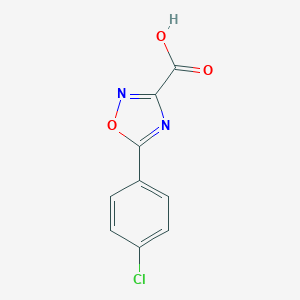

5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Description

5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a carboxylic acid moiety at position 3. The 4-chlorophenyl group enhances lipophilicity and may improve target binding through hydrophobic interactions .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSFRYIYMMSSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441436 | |

| Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-16-2 | |

| Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The most widely applied method involves the cyclocondensation of 4-chlorophenylamidoxime with activated carboxylic acid derivatives. Amidoximes, synthesized via hydroxylamine treatment of 4-chlorobenzonitrile, react with ethyl oxalyl chloride under anhydrous conditions to form the 1,2,4-oxadiazole core. For instance, refluxing 4-chlorophenylamidoxime with ethyl oxalyl chloride in dichloromethane (DCM) and pyridine (1:1.2 molar ratio) yields this compound ethyl ester (75–82%), which undergoes saponification with NaOH (2 M, 60°C, 4 h) to afford the carboxylic acid derivative.

Critical Parameters :

-

Solvent selection : Anhydrous DCM or THF minimizes side reactions.

-

Stoichiometry : A 10–20% excess of acyl chloride ensures complete amidoxime consumption.

-

Temperature : Reflux conditions (40–60°C) accelerate cyclization but require inert atmospheres to prevent oxidation.

One-Pot Synthesis in Superbase Media

Baykov et al.’s NaOH/DMSO system enables direct cyclization of 4-chlorophenylamidoxime with methyl oxalate at room temperature. This method bypasses intermediate isolation, with the ester hydrolyzed in situ by adjusting the reaction pH to 2–3 using HCl. The superbase medium (NaOH 10 eq. in DMSO) deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction time | 18–24 h | 70–85% |

| Oxalate equivalence | 1.5 eq. | Maximizes conversion |

| Hydrolysis duration | 2 h (HCl, 1 M) | 95% ester cleavage |

This approach reduces purification steps but requires rigorous control of DMSO purity to avoid sulfoxide byproducts.

Advanced Functionalization Techniques

Mechanistic Insights into Cyclocondensation

The reaction proceeds via a two-step mechanism:

-

Acylation : The amidoxime’s amino group attacks the acyl chloride’s carbonyl, forming an O-acyl intermediate.

-

Cyclodehydration : Intramolecular nucleophilic substitution by the oxime oxygen expels HCl, forming the oxadiazole ring.

Ab initio calculations reveal that electron-withdrawing groups (e.g., 4-Cl on phenyl) lower the activation energy by stabilizing the transition state’s partial positive charge.

Catalytic Enhancements and Green Chemistry

Recent advances employ copper(I) iodide (5 mol%) and 1,10-phenanthroline (10 mol%) to catalyze Ullmann-type couplings for introducing aryl groups post-cyclization. However, for carboxylic acid-functionalized oxadiazoles, microwave-assisted hydrolysis (100 W, 80°C, 20 min) reduces reaction times by 60% compared to conventional heating.

Comparative Analysis of Synthetic Methods

Yield and Scalability

-

Amidoxime route : Bench-scale (5 mmol) achieves 65–77% yield after chromatography.

-

One-pot synthesis : Kilogram-scale trials report 68–72% yield with >98% HPLC purity.

Limitations :

-

Amidoxime preparation requires handling hydroxylamine, a controlled substance.

-

Superbase methods generate sodium salts, complicating acid isolation.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid.

Hydrolysis: Hydrolysis of the carboxylic acid group yields the corresponding carboxylate salt.

Applications De Recherche Scientifique

The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties. Its structure allows for interactions with biological targets, which can lead to inhibition or modulation of specific pathways in microorganisms or inflammatory processes.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activities. For instance, compounds derived from 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been explored for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is particularly promising. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, derivatives of this compound have shown cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, allowing for the production of derivatives with modified structures that may enhance biological activity .

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of hydrazides with carboxylic acids to form oxadiazoles. |

| Cyclization Reactions | Utilizes precursors like acyl hydrazones for cyclization to yield oxadiazole rings. |

Applications in Agriculture

In agricultural chemistry, this compound is being investigated for its potential as an agrochemical due to its biological activity against pests . The compound's ability to interact with specific biological targets can lead to the development of effective pest control agents.

Case Study 1: Anticancer Activity

A study conducted by Maftei et al. reported the synthesis of novel oxadiazole derivatives that exhibited significant anticancer activity against a panel of cancer cell lines. The most potent compounds showed IC50 values lower than traditional chemotherapeutics such as doxorubicin, highlighting the potential of oxadiazoles in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Bhat et al. developed a series of substituted oxadiazoles and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions enhanced antibacterial efficacy compared to standard antibiotics .

Mécanisme D'action

The mechanism of action of 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

Table 1: Key Structural Analogues and Physicochemical Properties

Functional Analogues with Modified Ester Groups

Ethyl Ester Derivatives

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 40019-35-0) is a prodrug form of the parent acid. Its ethyl ester group improves membrane permeability, making it a precursor for in vivo hydrolysis to the active carboxylic acid .

Key Structural-Activity Relationships (SARs)

Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Improve solubility and may enhance CNS penetration but reduce metabolic stability .

Electron-Withdrawing Groups (e.g., Cyano, Trifluoromethyl): Increase electrophilicity, enhancing covalent binding to targets like cysteine proteases .

Halogen Substituents (Cl, F) : Chlorine at the 4-position improves hydrophobic interactions, while fluorine enhances bioavailability and resistance to oxidative metabolism .

Ester vs. Carboxylic Acid : Ester derivatives (e.g., ethyl esters) act as prodrugs, improving oral absorption, while the free acid is critical for target engagement .

Activité Biologique

5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 187999-16-2) is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential applications in drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance:

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human tumor cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these cell lines ranged from 2.76 µM to 9.27 µM for modified derivatives of oxadiazoles .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.27 |

| CaCo-2 | 2.76 |

| MCF-7 | 1.00 |

These results indicate a selective potency towards certain cancer types, suggesting that modifications to the oxadiazole structure could enhance its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely studied. The presence of electron-withdrawing groups such as chlorine at the para position significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives:

- Compounds with chlorinated phenyl groups showed improved activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 28.7 to 159.7 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 28.7 |

| Escherichia coli | 159.7 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Studies have shown that compounds within this class can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process:

- In experimental models using carrageenan-induced paw edema in rats, oxadiazole derivatives exhibited significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their structure. The following factors influence their efficacy:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity while electron-donating groups (e.g., -OCH₃) improve anticancer potential.

- Pharmacophore Modifications : Modifying the carboxylic acid group or introducing additional heterocycles can significantly alter bioactivity profiles .

Case Studies

Recent studies have focused on synthesizing novel derivatives of this compound to explore enhanced biological activities:

- Synthesis and Evaluation : A series of new compounds were synthesized by varying substituents on the oxadiazole ring. The most active derivative demonstrated an IC50 value of 0.5 µM against MCF-7 cells and showed potent antimicrobial activity against Candida albicans with an MIC of 15 µM .

- In Vivo Studies : Further evaluation in animal models indicated that these compounds could reduce tumor size significantly compared to controls when administered at specific dosages .

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound is typically synthesized via ester hydrolysis of its precursor, ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate. A common protocol involves:

- Step 1 : Dissolving the ester in ethanol or methanol.

- Step 2 : Adding 2M aqueous KOH (10 equivalents) and refluxing at 80°C for 2 hours.

- Step 3 : Removing the solvent under reduced pressure, diluting the residue with water, and acidifying to pH 2 with 3N HCl.

- Step 4 : Filtering the precipitate and recrystallizing in ethanol for purity .

Q. How is structural characterization performed for this compound?

Key methods include:

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS m/z: ~235 [M+H]+ for analogous oxadiazole-carboxylic acids) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. SHELX is robust for small-molecule refinement and high-resolution data .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC₅₀ variability) may arise from:

- Purity Issues : Use HPLC (>97% purity) to exclude impurities affecting activity.

- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) across replicates.

- Target Specificity : Compare activity against related enzymes (e.g., DNA gyrase vs. topoisomerase IV) to identify off-target effects. For example, a structurally similar oxadiazole showed differential inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) and topoisomerase IV .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

To optimize antimicrobial or enzyme-inhibitory properties:

- Substituent Modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to enhance binding.

- Scaffold Hybridization : Fuse the oxadiazole core with other heterocycles (e.g., triazoles) to improve pharmacokinetic properties. For example, diaryltriazole-carboxylic acid hybrids exhibited enhanced antiplasmodial activity via covalent inhibition mechanisms .

- In Silico Modeling : Use docking simulations to predict interactions with target proteins (e.g., DNA gyrase ATP-binding pocket) .

Q. What challenges exist in crystallizing this compound, and how are they resolved?

Challenges include poor solubility and polymorphism. Solutions involve:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.

- Additive Use : Co-crystallize with small molecules (e.g., acetic acid) to stabilize lattice formation.

- Refinement Tools : SHELXL handles twinned or high-resolution data, improving structure accuracy .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

Q. What are best practices for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.